An In-depth Technical Guide to 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Novel Spirocyclic Scaffold for Drug Discovery
An In-depth Technical Guide to 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Novel Spirocyclic Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the basic properties of 8-Oxa-5-azaspiro[3.5]nonan-6-one, a unique spirocyclic lactam. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical data, proposes a viable synthetic pathway, and outlines protocols for its characterization. Furthermore, it delves into the potential applications of this molecule within medicinal chemistry, drawing insights from the established roles of related spirocyclic systems.
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent three-dimensionality and structural rigidity.[1] This fixed spatial arrangement can lead to improved binding affinity and selectivity for biological targets. Among these, spiro-lactams are of particular interest due to their prevalence in biologically active compounds and their utility as synthetic intermediates.[1] 8-Oxa-5-azaspiro[3.5]nonan-6-one, incorporating both a lactam and an oxetane ring, represents a promising, yet underexplored, scaffold in this class. The oxetane moiety is increasingly recognized as a valuable motif in medicinal chemistry, often serving as a polar, metabolically stable isostere for carbonyl groups.[2]
This guide aims to provide a foundational understanding of 8-Oxa-5-azaspiro[3.5]nonan-6-one, acknowledging the current scarcity of specific literature on this compound while building a robust profile based on established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
8-Oxa-5-azaspiro[3.5]nonan-6-one is a heterocyclic compound with the molecular formula C₇H₁₁NO₂.[3][4] Its structure features a four-membered β-lactam ring fused to a six-membered tetrahydropyran ring through a spirocyclic carbon.
Table 1: Core Properties of 8-Oxa-5-azaspiro[3.5]nonan-6-one
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₂ | [3][4] |
| Molecular Weight | 141.17 g/mol | [3] |
| CAS Number | 1785379-16-9 | [3] |
| PubChem CID | 105428209 | [3][4] |
| Predicted XLogP3 | -0.9 | [4] |
| Predicted Hydrogen Bond Donors | 1 | [4] |
| Predicted Hydrogen Bond Acceptors | 2 | [4] |
| Predicted Rotatable Bond Count | 0 | [4] |
Note: Most physicochemical properties beyond the basic formula and weight are computationally predicted due to a lack of published experimental data.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Staudinger [2+2] Cycloaddition
The proposed synthesis involves the reaction of a ketene derived from an appropriate acyl chloride with an imine formed from a suitable amine and ketone.
Step 1: Formation of the Imine Precursor
The synthesis would likely begin with the formation of an imine from a suitable amine and 4-oxaspiro[2.5]octan-5-one. However, a more direct precursor would be the corresponding imine of tetrahydropyran-4-one.
Step 2: Generation of the Ketene
A ketene, such as that generated in situ from chloroacetyl chloride and a non-nucleophilic base like triethylamine, would serve as the other reactant.
Step 3: [2+2] Cycloaddition
The ketene would then react with the imine via a [2+2] cycloaddition to form the spiro-β-lactam ring system of 8-Oxa-5-azaspiro[3.5]nonan-6-one.
Caption: Proposed workflow for the synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one.
Experimental Protocols: Characterization and Analysis
Given its novelty, detailed experimental protocols for 8-Oxa-5-azaspiro[3.5]nonan-6-one are not published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran and lactam rings. The chemical shifts and coupling constants would be crucial for confirming the spirocyclic structure.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for the carbonyl carbon of the lactam, the spiro-carbon, and the carbons of the tetrahydropyran ring.
Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated theoretical mass.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify key functional groups. A strong absorption band characteristic of the β-lactam carbonyl group is expected in the range of 1730-1770 cm⁻¹.
Protocol:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the C=O (lactam), C-N, and C-O functional groups.
Potential Applications in Drug Discovery
The structural motifs within 8-Oxa-5-azaspiro[3.5]nonan-6-one suggest its potential as a valuable building block in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The rigid, three-dimensional structure of this spirocycle can be exploited to design novel inhibitors of enzymes or modulators of receptors. The lactam ring can serve as a handle for further functionalization, allowing for the generation of libraries of related compounds for high-throughput screening.
-
Bioisostere for Piperidine and Morpholine: Azaspirocycles are increasingly being investigated as bioisosteres for commonly used fragments like piperidine and morpholine.[7] These substitutions can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability.
-
Antibacterial Agents: The β-lactam ring is the pharmacophore of a major class of antibiotics.[5] While the antibacterial activity of this specific compound is unknown, it could serve as a starting point for the development of novel β-lactam-containing antibacterials with unique resistance profiles.
Caption: Logical relationships of 8-Oxa-5-azaspiro[3.5]nonan-6-one's features and applications.
Conclusion
8-Oxa-5-azaspiro[3.5]nonan-6-one stands as a promising yet largely uncharacterized molecule at the intersection of spirocycle and lactam chemistry. Its unique combination of a rigid spirocyclic core, a reactive β-lactam, and a metabolically robust oxetane ring positions it as a high-potential building block for the development of next-generation therapeutics. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and application of this novel chemical entity. Further investigation into its biological activity is warranted and could unveil exciting opportunities in various therapeutic areas.
References
-
Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]
-
8-oxa-5-azaspiro[3.5]nonan-6-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (n.d.). RSC Publishing. Retrieved from [Link]
-
8-Oxa-5-azaspiro[3.5]nonan-6-one. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Methyl 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Singh, G. S., D'hooghe, M., & De Kimpe, N. (2012). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2012(1), 32-68. Retrieved from [Link]
-
Fallon, T., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13877. Retrieved from [Link]
-
General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. Retrieved from [Link]
-
Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2329-2334. Retrieved from [Link]
-
8-oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. (n.d.). PubChem. Retrieved from [Link]
-
Scott, J. S., & Williams, G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469. Retrieved from [Link]
-
5-Azaspiro[3.5]nonan-8-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labsolu.ca [labsolu.ca]
- 4. 8-Oxa-5-azaspiro[3.5]nonan-6-one | C7H11NO2 | CID 105428209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. mdpi.com [mdpi.com]
